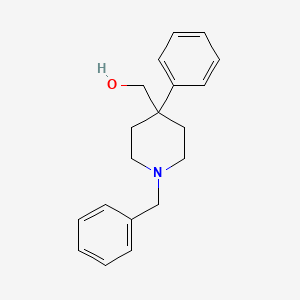

1-Benzyl-4-phenylpiperidine-4-methanol

Description

Historical Context in Synthetic Organic Chemistry

The development of synthetic routes to polysubstituted piperidines has been a long-standing focus of organic chemistry. The historical progression began with foundational methods for creating the piperidine (B6355638) ring itself, followed by the development of more complex strategies to control the substitution pattern on the ring. The synthesis of 4-substituted piperidines, in particular, gained significant traction with the discovery of pharmacologically active molecules bearing this core structure.

Key historical developments that enabled the synthesis of compounds like 1-benzyl-4-phenylpiperidine-4-methanol include:

The Mannich Reaction: This reaction provides a classic route to aminomethylation and has been adapted for the synthesis of piperidone precursors.

The Dieckmann Condensation: This intramolecular reaction allows for the cyclization of diesters to form cyclic β-keto esters, a common strategy for constructing the piperidone ring. guidechem.com

The Strecker Synthesis: This method, involving the reaction of a ketone (like 1-benzyl-4-piperidone) with an amine and cyanide, has been instrumental in creating α-amino nitriles, which are key intermediates that can be further elaborated. researchgate.net The development of Strecker-type condensations provided a pathway to introduce both a cyano group and an amino or phenyl group at the C4 position. researchgate.net

Advancements in Reduction Chemistry: The discovery and refinement of powerful and selective reducing agents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), were crucial. google.comgoogle.com These reagents made it possible to convert functional groups like esters or carboxylic acids, derived from the aforementioned cyano intermediates, into the required primary alcohol (methanol) moiety. google.com

The synthesis of fentanyl and its analogs in the 1960s spurred significant interest in 4-substituted piperidines, leading to a proliferation of synthetic methods and the creation of extensive libraries of related compounds for research purposes. researchgate.net

Significance of the Piperidine Scaffold in Chemical Research

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and biologically active natural products. Its prevalence stems from a combination of favorable chemical and physical properties.

Key attributes contributing to its significance include:

Structural Versatility: The piperidine ring exists in a stable chair conformation, allowing for well-defined spatial arrangements of substituents at its various positions. This three-dimensional character is crucial for precise interactions with biological targets like enzymes and receptors.

Synthetic Accessibility: A vast array of synthetic methods has been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for chemists. guidechem.com

Proven Biological Activity: The piperidine ring is a core component in a wide range of approved drugs, demonstrating its compatibility with biological systems and its role as a "privileged scaffold" in medicinal chemistry. These drugs span numerous therapeutic areas, including oncology, psychiatry, and neurology.

The introduction of specific substituents, such as the N-benzyl and 4-phenyl groups, further modulates these properties, influencing the molecule's steric bulk, electronic nature, and potential for specific intermolecular interactions.

Overview of this compound in Academic Literature

While the broader class of N-substituted 4-phenylpiperidines is extensively documented, academic literature focusing specifically on this compound is more specialized, often appearing in the context of synthetic methodology or as an intermediate in the synthesis of more complex molecules.

The synthesis of this compound is a multi-step process that showcases common transformations in organic chemistry. A plausible and documented synthetic pathway begins with a precursor such as 1-benzyl-4-piperidone. The critical quaternary carbon center at the C4 position, bearing both a phenyl and a hydroxymethyl group, is typically constructed through a sequence of reactions. One established route involves the creation of 1-benzyl-4-cyano-4-phenylpiperidine as a key intermediate. prepchem.comchemimpex.com This nitrile can then be hydrolyzed to the corresponding carboxylic acid, 1-benzyl-4-phenylpiperidine-4-carboxylic acid. sigmaaldrich.comnih.gov The final step is the reduction of this carboxylic acid or its ester derivative to the primary alcohol, yielding this compound. This reduction can be achieved using potent hydride reagents like lithium aluminum hydride. google.com

Below is a table of computed and experimental physical properties for key compounds in this synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State / Melting Point |

| 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride | C19H21ClN2 | 324.84 | Solid, m.p. 261°-263° C prepchem.com |

| 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | C19H21NO2 | 295.38 | Solid, m.p. 285-286 °C sigmaaldrich.comnih.gov |

| This compound | C19H23NO | 281.40 | Data not widely published |

This interactive table is based on data available in the cited literature.

The primary role of this compound in the literature is as a well-defined chemical entity and a building block. The N-benzyl group is a common protecting group in piperidine chemistry, which can be removed via catalytic hydrogenation to yield the secondary amine, allowing for further functionalization at the nitrogen atom. This makes the compound a useful precursor for creating libraries of N-substituted-4-phenylpiperidine-4-methanol derivatives for further research.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzyl-4-phenylpiperidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c21-16-19(18-9-5-2-6-10-18)11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWRMFFOXIGBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207818 | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59083-36-2 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59083-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059083362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Advanced Analytical Methods

Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the atomic and molecular structure of 1-Benzyl-4-phenylpiperidine-4-methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and phenyl groups, the aliphatic protons of the piperidine (B6355638) ring, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Aromatic Protons: The protons on the phenyl and benzyl groups would typically appear in the downfield region, approximately between δ 7.2 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents.

Benzylic Protons: The two protons of the methylene group (CH₂) attached to the nitrogen and the phenyl ring are expected to produce a singlet at around δ 3.5 ppm.

Piperidine Ring Protons: The methylene protons of the piperidine ring would resonate in the upfield region, likely between δ 1.5 and 3.0 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The carbons of the phenyl and benzyl rings are expected to show signals in the aromatic region of the spectrum, typically between δ 125 and 145 ppm.

Piperidine Ring Carbons: The aliphatic carbons of the piperidine ring would appear in the upfield region.

Benzylic Carbon: The carbon of the benzylic methylene group is anticipated to resonate around δ 63 ppm.

Quaternary Carbon: The carbon atom at position 4 of the piperidine ring, which is attached to the phenyl, hydroxyl, and two other carbon atoms, would appear as a quaternary carbon signal.

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 (m) | 125.0 - 145.0 |

| Benzyl CH₂ | ~3.5 (s) | ~63.0 |

| Piperidine CH₂ | 1.5 - 3.0 (m) | 40.0 - 60.0 |

| Methanol (B129727) CH₂ | ||

| Quaternary C4 | ~75.0 | |

| Hydroxyl OH | Variable (broad s) |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

C-H Stretch (Aliphatic): Bands in the range of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the piperidine ring and the benzylic methylene group.

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations typically appear as a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the piperidine ring is expected to be observed in the 1000-1350 cm⁻¹ range.

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the primary alcohol would be present in the 1000-1260 cm⁻¹ region.

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (O-H) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

| Aromatic C=C | 1450 - 1600 |

| C-N | 1000 - 1350 |

| C-O | 1000 - 1260 |

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₉H₂₄N₂O), the predicted exact mass of the protonated molecule [M+H]⁺ is approximately 282.1853 Da. This precise mass measurement is a key confirmatory tool in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the identity of individual components. In the context of this compound, LC-MS can be used to determine its retention time and to obtain its mass spectrum. The mass spectrum would show the molecular ion peak and various fragment ions, which provide clues about the molecule's structure. A common observation in the mass spectrum of this compound would be the protonated molecule [M+H]⁺ at an m/z of approximately 282.2.

The fragmentation pattern in MS can also be predicted. Common fragmentation pathways for this molecule could involve the loss of a water molecule from the alcohol, cleavage of the benzyl group, or fragmentation of the piperidine ring.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 282.2 | Protonated molecule |

| [M+H-H₂O]⁺ | 264.2 | Loss of water |

| [C₇H₇]⁺ | 91.1 | Benzyl cation |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A reverse-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid, would be suitable for analyzing this compound. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Due to the presence of a chiral center at the C4 position of the piperidine ring when substituents are different, this compound can exist as enantiomers. Chiral chromatography, a specialized form of HPLC, would be necessary to separate and quantify these enantiomers. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Pressure Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Pressure Liquid Chromatography (UHPLC), are powerful analytical techniques for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, these methods offer robust and reliable analysis.

Detailed research findings for the closely related compound, 1-Benzyl-4-(phenylamino)piperidine-4-methanol, demonstrate the utility of reverse-phase (RP) HPLC for this class of molecules. sielc.comsielc.com An effective separation can be achieved using a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid to ensure good peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid can be substituted with a volatile acid, such as formic acid. sielc.comsielc.com

The principles of this HPLC method are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com Furthermore, the methodology can be transferred to UHPLC systems by using columns packed with smaller particles (e.g., sub-3 µm), which allows for significantly faster analysis times and improved resolution. sielc.comsielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Stationary Phase/Column | Newcrom R1 (low silanol activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |

| UHPLC Application | Feasible with columns using smaller (e.g., <3 µm) particles for faster separations | sielc.comsielc.com |

The molecule this compound contains a stereogenic center at the C4 position of the piperidine ring, where the hydroxyl, phenyl, and benzylpiperidine moieties are attached. This means the compound exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. mdpi.com

The separation is achieved using a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. sigmaaldrich.com For compounds containing hydroxyl groups, which can act as hydrogen bond donors and acceptors, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. nih.gov

Polysaccharide-based CSPs : Columns derived from cellulose (B213188) or amylose, such as those coated with phenylcarbamate derivatives (e.g., Chiralcel OD, Chiralpak IA), are widely used for resolving a broad range of chiral compounds, including alcohols. mdpi.comnih.gov They offer excellent enantioselectivity based on interactions like hydrogen bonding, dipole-dipole, and π-π interactions.

Cyclodextrin-based CSPs : These CSPs consist of cyclic oligosaccharides (commonly β-cyclodextrin) that have a hydrophobic cavity and a hydrophilic exterior. sigmaaldrich.comnih.gov Enantioseparation occurs through a mechanism involving the inclusion of the analyte, or a part of it (like the phenyl group), into the cavity, combined with interactions at the rim of the cyclodextrin (B1172386). sigmaaldrich.com

The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the separation. mdpi.com

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phases | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and dipole-dipole interactions. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol | mdpi.comnih.gov |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Inclusion complexation of the hydrophobic moiety (e.g., phenyl group) into the cyclodextrin cavity, combined with external interactions. | Reversed-Phase: Water/Acetonitrile, Water/Methanol | sigmaaldrich.comnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable analytical technique for the characterization of this compound, provided the compound exhibits sufficient thermal stability and volatility. The technique is frequently used for the analysis of related structures, such as benzyl alcohol and its derivatives. scholarsresearchlibrary.comresearchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and structural information.

For the analysis of a moderately polar compound like this compound, a capillary column with a non-polar or mid-polarity stationary phase would be appropriate. A common choice is a column coated with a 5% phenyl / 95% dimethylpolysiloxane phase, which separates compounds primarily based on their boiling points and polarity.

A typical GC method would involve:

Injection : A small volume of the sample, dissolved in a volatile solvent, is injected into a heated inlet, which vaporizes the sample.

Separation : The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the capillary column. A temperature program, where the column temperature is gradually increased, is often used to ensure the elution of compounds with a wide range of boiling points and to achieve optimal separation. researchgate.net

Detection : As the separated components exit the column, they are detected by an FID (for quantification) or an MS (for identification and quantification). The mass spectrometer provides a fragmentation pattern that can be used to confirm the molecular structure.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column Type | Capillary Column | researchgate.net |

| Stationary Phase | Non-polar or mid-polarity (e.g., 5% Phenyl Polysiloxane) | researchgate.net |

| Carrier Gas | Helium or Nitrogen | researchgate.net |

| Injector Temperature | Set to ensure complete vaporization (e.g., 250-280 °C) | researchgate.net |

| Oven Program | Temperature programming (e.g., start at a lower temperature and ramp to a higher temperature) | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | scholarsresearchlibrary.com |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related N-benzylated piperidine derivatives provides significant insight into the expected structural features. rsc.org For example, the X-ray analysis of 1-benzyl-1-ethyl-4-phenylpiperidinium chloride and 1-benzyl-1-isopropyl-4-phenylpiperidinium chloride has been performed. rsc.org

These studies reveal that:

The piperidine ring typically adopts a stable chair conformation.

The bulky N-benzyl group preferentially occupies an equatorial position to minimize steric hindrance. rsc.org

The technique definitively establishes the spatial relationship between the substituents on the piperidine ring.

For this compound, an X-ray crystallographic study would confirm the chair conformation of the piperidine ring and the relative orientations of the axial and equatorial substituents at the C4 position. The analysis also reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together to form the crystal lattice. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | rsc.org |

| Space Group | Pbca | rsc.org |

| Unit Cell Dimension (a) | 9.41 Å | rsc.org |

| Unit Cell Dimension (b) | 17.94 Å | rsc.org |

| Unit Cell Dimension (c) | 20.47 Å | rsc.org |

Molecular Interactions and Mechanistic Biology

Structure-Activity Relationship (SAR) Studies of Piperidine (B6355638) Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For piperidine derivatives, including the 1-benzyl-4-phenylpiperidine (B14123632) scaffold, extensive research has elucidated the role of various structural motifs in dictating their interaction with biological targets.

The N-benzyl and 4-phenyl groups are fundamental components of the 1-Benzyl-4-phenylpiperidine-4-methanol chemical structure, and their presence and substitution patterns significantly influence the molecule's binding affinity and selectivity for various receptors. The N-benzyl group, in particular, has been a focal point of SAR studies. Research on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines has demonstrated that substituents on the aromatic ring of the N-benzyl side chain can modulate affinity and selectivity for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov For instance, the introduction of a trifluoromethyl group at the ortho position of the N-benzyl ring in one analog resulted in a compound that acts as an allosteric modulator of hSERT binding. nih.gov This highlights the critical role of the N-benzyl moiety in fine-tuning the pharmacological activity of piperidine-based compounds.

The 4-phenyl group also plays a pivotal role in the interaction of these compounds with their biological targets. In a series of 4-(m-OH phenyl)-piperidine analogs, the phenyl group's conformation, whether axial or equatorial, was found to be a key determinant of their agonist or antagonist activity at opioid receptors. nih.gov This suggests that the spatial orientation of the phenyl ring is crucial for establishing productive interactions within the receptor's binding pocket.

Substitutions at the 4-position of the piperidine ring have been extensively explored to enhance the binding affinity and efficacy of this class of compounds. In a study focused on developing balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands, modifications at the 4-position of the piperidine core were found to significantly improve binding affinity at both receptors. nih.govnih.gov Computational modeling suggested that an aromatic moiety at this position would be ideally situated to interact with key residues in the MOR active site, such as Asn125, Thr218, and Lys303. nih.gov

The nature and size of the substituent at the 4-position can have a profound impact on the pharmacological profile. For example, in a series of 4-alkyl-4-(m-hydroxy-phenyl)-piperidines, varying the bulk of the 4-alkyl substituent from a methyl to a t-butyl group influenced the conformational preference of the phenyl ring and, consequently, the compound's activity at mu-opioid receptors. nih.gov The 4-t-butyl substituted analogs were predicted to favor a phenyl axial conformation, which was correlated with their observed µ receptor affinities and efficacies. nih.gov

The following table summarizes the binding affinities of selected 4-substituted piperidine derivatives at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).

| Compound | 4-Position Substituent | MOR Binding Affinity (nM) | DOR Binding Affinity (nM) |

| 1 | -CH2-Ph | 29 | 150 |

| 2 | -(CH2)3-Ph | 0.29 | 6.6 |

| 3 | -(CH2)4-Ph | 20 | 41 |

| 4 | -(CH2)5-Ph | - | - |

Data adapted from a study on balanced MOR agonist/DOR antagonist ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives, QSAR models have been developed to understand the structural properties influencing their effects on the dopaminergic system. nih.gov These models utilize physicochemical descriptors to predict the in vivo effects of these compounds. nih.gov

In one study, a QSAR model was created for a series of mono-substituted 4-phenylpiperidines and -piperazines, correlating their structural properties with their ability to modulate 3,4-dihydroxyphenylacetic acid (DOPAC) levels in the brain. nih.gov The model revealed that the position and physicochemical character of the aromatic substituent were critical for the observed biological response. nih.gov Furthermore, QSAR models were also used to investigate the binding affinities of these compounds to the dopamine D2 receptor and monoamine oxidase A (MAO A), providing a comprehensive understanding of their biological activity. nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

The pharmacological effects of this compound and its analogs are mediated through their interactions with specific protein targets, including G-protein coupled receptors and sigma receptors.

The 4-phenylpiperidine scaffold is a well-established pharmacophore for ligands targeting various G-protein coupled receptors (GPCRs), particularly opioid and dopamine receptors. The structural flexibility of this scaffold allows for modifications that can fine-tune the affinity and selectivity for different receptor subtypes. For example, derivatives of 4-phenylpiperidine are the basis for a variety of opioid drugs. wikipedia.org

Research on 4-phenylpiperidines and 4-phenylpiperazines has extensively investigated their interactions with dopamine D2 receptors. gu.se Stepwise structural modifications of a lead compound, 3-(1-benzylpiperidin-4-yl)phenol, led to the development of D2 antagonists. gu.se

The 1-benzyl-4-phenylpiperidine scaffold is also a recognized motif in ligands that bind to sigma receptors (σ1 and σ2). These receptors are involved in a variety of cellular functions and are considered therapeutic targets for several neurological disorders.

Numerous studies have explored the SAR of piperidine-based ligands for sigma receptors. For instance, a series of piperidine and piperazine-based derivatives were designed and synthesized as selective sigma receptor ligands with potential analgesic activity. unict.it Their affinities at both σ1 and σ2 receptors were measured, and molecular modeling studies were performed to investigate their binding poses. unict.it

The N-benzyl group has been shown to be a key determinant for sigma receptor affinity. In a study of functionalized trishomocubane analogues, compounds with an N-(1-benzyl-piperidin-4-yl) moiety displayed high affinity for σ1 receptors (in the range of 9-10 nM) and good affinity for σ2 receptors (230-310 nM). nih.gov This suggests that the N-benzylpiperidine core is well-tolerated and provides a platform for developing high-affinity sigma receptor ligands. nih.gov Another compound, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a sigma receptor agonist, has been shown to provide neuroprotection in models of ischemia. nih.gov

The following table presents the sigma receptor binding affinities for selected piperidine derivatives.

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |

| N-(1-benzyl-piperidin-4-yl)-4-iodobenzamide analog 1 | 9 | 230 |

| N-(1-benzyl-piperidin-4-yl)-4-iodobenzamide analog 2 | 10 | 310 |

Data adapted from a study on trishomocubane analogues as sigma receptor ligands. nih.gov

Opioid Receptor Binding Modalities (μ, κ, δ)

The 4-phenylpiperidine scaffold is a core structural element in numerous synthetic opioids, most notably the fentanyl class of analgesics. painphysicianjournal.comnih.gov These compounds are known to act as potent agonists, primarily at the mu (μ) opioid receptor, which is responsible for their analgesic effects. painphysicianjournal.comresearchgate.netdrugbank.com The interaction with the μ-receptor is a key characteristic of this chemical family. painphysicianjournal.com While most phenylpiperidines show the highest affinity for the μ-receptor, derivatives have been developed that also interact with kappa (κ) and delta (δ) opioid receptors. nih.govnih.gov

For instance, certain N-substituted 5-phenylmorphans, which share structural similarities, have been identified as potent and selective kappa opioid receptor antagonists. ebi.ac.uk Furthermore, modifications to the piperidine ring have led to the development of highly selective delta opioid receptor agonists. nih.gov The binding affinity of this compound to these receptors would be influenced by the N-benzyl substitution and the 4-phenyl-4-methanol arrangement. The N-benzyl group, in particular, can significantly alter binding affinity; for example, the N-benzyl analog of fentanyl shows greatly reduced activity compared to the N-phenethyl version, highlighting the sensitivity of the receptor to the N-substituent. nih.gov

| Opioid Receptor Subtype | General Role | Interaction with Phenylpiperidine Scaffolds |

|---|---|---|

| Mu (μ) | Supraspinal analgesia, respiratory depression, euphoria. painphysicianjournal.comnih.gov | Primary target for many potent agonists like fentanyl. painphysicianjournal.comnih.govdrugbank.com |

| Kappa (κ) | Spinal analgesia, sedation, dysphoria. painphysicianjournal.comnih.gov | Some derivatives act as antagonists. ebi.ac.uk |

| Delta (δ) | Analgesia, gastric motility reduction. nih.gov | Derivatives have been developed as potent and selective agonists. nih.gov |

Dopamine Receptor Subtype Interactions (D1-D5)

Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are crucial G-protein coupled receptors in the central nervous system. nih.govmdpi.commdpi.com The 4-phenylpiperidine structure is a well-established pharmacophore for dopamine receptor ligands. nih.gov Modification of compounds based on this scaffold has led to the development of ligands with varying affinities for the different dopamine receptor subtypes. nih.govnih.gov

Specifically, derivatives of 1-benzylpiperidin-4-yl structures have been explored, leading to the generation of functional D2 antagonists. nih.gov Research into benzyloxypiperidine scaffolds has also yielded potent and selective D4 receptor antagonists. mdpi.comnih.gov The affinity for D2-like receptors is generally higher than for D1-like receptors for this class of compounds. nih.govmdpi.com The selectivity between D2, D3, and D4 subtypes is often governed by subtle structural modifications on the piperidine and aryl moieties. acs.org For this compound, the combination of the N-benzyl group and the 4-phenyl-4-methanol substitution would determine its specific binding profile across the D1-D5 subtypes, with a likely preference for the D2-like family.

| Dopamine Receptor Subtype | Family | Signaling Pathway | Interaction with Piperidine Scaffolds |

|---|---|---|---|

| D1, D5 | D1-like | Activate adenylyl cyclase (increase cAMP). nih.govmdpi.com | Generally lower affinity for phenylpiperidine derivatives. nih.gov |

| D2, D3, D4 | D2-like | Inhibit adenylyl cyclase (decrease cAMP). nih.gov | Primary targets; derivatives act as antagonists or partial agonists. mdpi.comnih.govnih.gov |

Histamine (B1213489) Receptor Binding (H3R)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.gov Non-imidazole H3R antagonists have been developed from various chemical scaffolds, including benzylpiperidine derivatives. nih.govnih.govnih.gov A series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives has been shown to possess moderate to pronounced in-vitro affinities for the human H3 receptor, acting as antagonists. nih.gov

The general structure of these antagonists often includes a basic amine (the piperidine nitrogen), a central scaffold, a linker, and an additional aromatic region. In this compound, the N-benzylpiperidine core serves as a key pharmacophoric element that is present in many known H3R antagonists. nih.gov Research on these compounds indicates that modifications to the benzyl (B1604629) and piperidine rings can fine-tune affinity and selectivity for the H3R. nih.govmdpi.com

Interaction with Viral Proteins (e.g., Influenza Hemagglutinin)

Beyond its interactions with endogenous receptors, the N-benzylpiperidine scaffold has been identified as a potent inhibitor of the influenza A virus. nih.govresearchgate.net Specifically, a class of N-benzyl-4,4-disubstituted piperidines has been shown to act as fusion inhibitors with specific activity against the H1N1 subtype. nih.gov These compounds target the viral hemagglutinin (HA) protein, which is essential for mediating the virus's entry into host cells. nih.govnih.gov

The mechanism involves the inhibition of the low pH-induced, HA-mediated membrane fusion process. researchgate.netx-mol.com Computational studies suggest that these inhibitors bind to a novel site at the bottom of the HA2 stem, near the fusion peptide. x-mol.com The N-benzylpiperidine moiety is thought to engage in direct π-stacking interactions with key amino acid residues in this pocket, such as F9HA2. x-mol.com This interaction prevents the conformational changes in hemagglutinin necessary for viral fusion, thus blocking infection.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for understanding the structure-activity relationships and physicochemical properties of molecules like this compound.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govcore.ac.uk This method is widely applied to piperidine-based compounds to rationalize their observed biological activities and guide the design of new derivatives. nih.govnih.govijper.org

For the N-benzylpiperidine scaffold, docking studies have been instrumental in elucidating its interaction with influenza hemagglutinin, identifying a previously unrecognized binding pocket and key interactions like π-stacking and salt bridges that mediate binding. x-mol.com Similarly, docking simulations of 4-phenylpiperidine derivatives into dopamine receptor models have helped to explain the structural basis for their affinity and selectivity. nih.govnih.govacs.org Such simulations are crucial for understanding how this compound might interact with the binding sites of opioid, dopamine, and histamine receptors, providing insights into the specific amino acid residues involved in the interaction. nih.govuzh.chnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bookpi.orgmdpi.com DFT calculations are employed to determine various molecular properties, such as molecular geometry, electronic stability, and chemical reactivity. researchgate.net For piperidine derivatives, DFT studies provide insights into Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net

By calculating properties like the molecular electrostatic potential (MEP) surface, researchers can predict the regions of the molecule that are likely to be involved in electrostatic interactions with a protein binding site. bookpi.org These calculations help to understand the charge distribution and chemical reactivity locations on the molecule. bookpi.orgrsc.org The application of DFT to this compound would allow for a detailed characterization of its electronic properties, complementing the insights gained from molecular docking and experimental binding assays. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape and how it interacts with biological targets. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, insights can be drawn from simulations of analogous N-benzylpiperidine and 4-phenylpiperidine derivatives. sci-hub.senih.govnih.gov

In the context of N-benzylpiperidine analogs, MD simulations have been instrumental in understanding their binding characteristics with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These simulations can predict the stability of the ligand-protein complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. For instance, studies on similar compounds have shown that the benzyl group often engages in π-π stacking interactions with aromatic residues in the active site of target proteins. mdpi.com

The binding free energy, a critical parameter for assessing the strength of a ligand-receptor interaction, can be estimated from MD simulation trajectories using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA). mdpi.com For example, in studies of N-benzylpiperidine derivatives targeting AChE and BACE-1, MM-GBSA analysis helped to identify the most promising inhibitor candidates based on their favorable binding free energies. sci-hub.se

Table 1: Representative Data from MD Simulations of Analogous N-Benzylpiperidine Derivatives

| Parameter | Value | Significance |

| Binding Free Energy (ΔGbind) | -36.69 ± 4.47 kcal/mol | Indicates strong and stable binding to the target enzyme. |

| RMSD of Ligand | < 2 Å | Suggests the ligand maintains a stable conformation within the binding site. |

| Key Interacting Residues | Tyr72, Trp286, Tyr341 | Highlights the specific amino acids involved in the binding interaction. |

Note: Data is illustrative and based on findings from studies on analogous compounds. sci-hub.senih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov For this compound, a pharmacophore model would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings.

A typical pharmacophore model for a 4-phenylpiperidine derivative might include:

A hydrophobic feature corresponding to the phenyl group.

A hydrogen bond acceptor/donor feature from the hydroxyl group.

A positive ionizable feature associated with the piperidine nitrogen under physiological conditions.

An additional hydrophobic or aromatic feature from the benzyl group.

Pharmacophore models are often developed based on a set of known active compounds (ligand-based) or the structure of the biological target (structure-based). biointerfaceresearch.com These models can then be used for virtual screening of large compound databases to identify new molecules with potential biological activity. mdpi.comresearchgate.net For instance, a pharmacophore model for kappa opioid receptor agonists was used to identify novel compounds with potential activity. researchgate.net

Table 2: Common Pharmacophoric Features in 4-Phenylpiperidine Analogs

| Pharmacophoric Feature | Corresponding Functional Group | Potential Interaction |

| Aromatic Ring | Phenyl group, Benzyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Hydroxyl group | Forms hydrogen bonds with receptor residues |

| Hydrogen Bond Acceptor | Hydroxyl group, Piperidine Nitrogen | Forms hydrogen bonds with receptor residues |

| Positive Ionizable | Piperidine Nitrogen | Electrostatic interactions with acidic residues |

Reaction Path and Mechanism Prediction

The synthesis of this compound can be approached through various synthetic routes. Predicting the reaction path and understanding the underlying mechanisms are crucial for optimizing the synthesis. One of the most plausible and widely used methods for the synthesis of such tertiary alcohols is the Grignard reaction. masterorganicchemistry.combyjus.comwikipedia.org

The reaction would likely involve the treatment of a 1-benzyl-4-piperidone derivative with a phenylmagnesium halide (a Grignard reagent). The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the piperidone. adichemistry.comyoutube.com This addition reaction forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol product, this compound.

Table 3: Key Steps in the Predicted Grignard Reaction Mechanism

| Step | Description | Key Intermediates |

| 1. Nucleophilic Addition | The phenyl Grignard reagent attacks the carbonyl carbon of 1-benzyl-4-piperidone. | Magnesium alkoxide intermediate |

| 2. Protonation | The magnesium alkoxide is protonated during aqueous workup. | This compound |

Chemical Reactivity and Derivatization

Functional Group Transformations of the Hydroxyl Moiety

The tertiary hydroxyl group at the C4 position of the piperidine (B6355638) ring is a key site for functionalization. Its reactivity is typical of tertiary alcohols, allowing for transformations such as etherification and esterification, which can significantly alter the compound's physicochemical properties.

One documented transformation is O-alkylation. For instance, the related compound 1-benzyl-4-phenylamino-4-(hydroxymethyl)-piperidine can be O-methylated to form 1-benzyl-4-(methoxymethyl)-4-(phenylamino)piperidine. This reaction is typically carried out by first deprotonating the hydroxyl group with a strong base, such as sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF), to form an alkoxide intermediate. This nucleophilic alkoxide is then treated with an alkylating agent, for example, dimethyl sulfate (B86663), to yield the corresponding ether google.com.

Esterification of the hydroxyl group is another common derivatization strategy. While specific examples for 1-benzyl-4-phenylpiperidine-4-methanol are not extensively detailed in readily available literature, general methods for the esterification of tertiary alcohols can be applied. One such method involves the use of a condensing agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). In this procedure, the carboxylic acid is activated by DMTMM, and in the presence of a base such as N-methylmorpholine (NMM), it reacts with the alcohol to form the ester sci-hub.st. This approach is often preferred for sterically hindered alcohols.

Table 1: Examples of Hydroxyl Moiety Transformations

| Transformation | Reagents and Conditions | Product |

|---|

| O-Methylation | 1. Sodium Hydride (NaH), Tetrahydrofuran (THF) 2. Dimethyl sulfate ((CH₃)₂SO₄) | 1-Benzyl-4-methoxy-4-phenylpiperidine | | Esterification | Carboxylic Acid (R-COOH), DMTMM, N-Methylmorpholine (NMM) | 1-Benzyl-4-phenyl-4-(acyloxy)piperidine |

Reactions at the Piperidine Nitrogen Atom

The tertiary nitrogen atom of the piperidine ring is a focal point for derivatization, enabling modifications that significantly influence the biological activity of the resulting analogues. Key transformations include N-alkylation and N-acylation (typically following a debenzylation step), N-debenzylation itself, and N-arylation.

Direct N-alkylation or N-acylation of this compound is generally not performed. Instead, these modifications are introduced after the removal of the N-benzyl protecting group to yield the secondary amine, 4-phenyl-4-piperidinemethanol. This precursor is then subjected to various alkylation or acylation reactions.

N-Alkylation of the debenzylated piperidine can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or by reductive amination wikipedia.org. A common procedure involves reacting the secondary amine with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) wikipedia.org. The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion.

N-Acylation introduces an amide functionality and is a crucial step in the synthesis of many potent opioid analgesics. The secondary amine precursor is reacted with an acylating agent, such as an acyl chloride (e.g., propionyl chloride) or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or in a solvent that can also act as a base, such as pyridine (B92270) researchgate.net. For example, the N-acylation of a related intermediate, methyl 1-benzyl-4-phenylaminopiperidine-4-carboxylate, is achieved by refluxing with propionyl chloride in dichloroethane, followed by the addition of triethylamine researchgate.net.

Table 2: Representative N-Alkylation and N-Acylation Reactions of 4-Phenyl-4-piperidinemethanol

| Reaction Type | Reagent | Base/Solvent | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ / DMF | N-Alkyl-4-phenyl-4-piperidinemethanol |

| N-Acylation | Acyl Chloride (R-COCl) | Triethylamine / Dichloroethane | N-Acyl-4-phenyl-4-piperidinemethanol |

N-Debenzylation Strategies

The removal of the N-benzyl group is a critical step to enable further derivatization at the piperidine nitrogen. This transformation converts the tertiary amine back to a secondary amine, (4-phenylpiperidin-4-yl)methanol. The most common and efficient method for N-debenzylation is catalytic hydrogenation.

This process typically involves reacting the N-benzyl compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst researchgate.net. The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol. The benzyl (B1604629) group is cleaved, yielding the secondary amine and toluene (B28343) as a byproduct. An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C researchgate.net. This method is often preferred for its operational simplicity.

Table 3: Common N-Debenzylation Methods

| Method | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol | (4-Phenylpiperidin-4-yl)methanol |

| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, Methanol, Reflux | (4-Phenylpiperidin-4-yl)methanol |

N-Arylation Reactions

N-Arylation of the debenzylated piperidine core, (4-phenylpiperidin-4-yl)methanol, allows for the introduction of various aryl or heteroaryl substituents, leading to compounds with diverse pharmacological profiles. The primary methods for achieving this C-N bond formation are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions like the Ullmann condensation.

The Buchwald-Hartwig amination is a versatile method that couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand organic-chemistry.orgrsc.org. The reaction requires a base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), and is typically carried out in an inert solvent like toluene or dioxane organic-chemistry.orgnih.gov. The choice of ligand is crucial for the reaction's success and can influence the scope of compatible substrates.

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper wikipedia.org. However, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand, such as a diamine, and a base like potassium carbonate, allowing the reaction to proceed under milder conditions wikipedia.orgnih.gov.

Table 4: Methods for N-Arylation of (4-Phenylpiperidin-4-yl)methanol

| Reaction Name | Catalytic System | Reagents and Conditions | Product Class |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand | Aryl halide/triflate, Base (e.g., NaOtBu), Toluene | N-Aryl-4-phenyl-4-piperidinemethanol |

| Ullmann Condensation | Copper(I) salt (e.g., CuI) + Ligand (e.g., diamine) | Aryl halide, Base (e.g., K₂CO₃), DMF | N-Aryl-4-phenyl-4-piperidinemethanol |

Modifications of the Phenyl Substituent

The phenyl ring at the C4-position of the piperidine is susceptible to electrophilic aromatic substitution, offering another avenue for structural modification. Reactions such as nitration and halogenation can introduce functional groups that can serve as handles for further derivatization or directly modulate the biological activity of the molecule.

Studies on related compounds, such as 4-phenylpyridine, have shown that nitration with mixed acid (a mixture of nitric acid and sulfuric acid) leads to substitution on the phenyl ring rsc.org. The strong deactivating effect of the protonated piperidinium (B107235) or pyridinium (B92312) nitrogen directs the incoming nitro group primarily to the meta position of the phenyl ring rsc.org. It is expected that this compound would behave similarly under these acidic conditions.

Halogenation of the phenyl ring has also been reported for similar structures. For example, the bromination or chlorination of 1-methyl-4-phenylpiperidine (B1593372) can be achieved, introducing a halogen atom onto the phenyl ring, typically at the para position due to the directing effect of the piperidine ring substituent acs.org. These reactions often employ standard halogenating agents in the presence of a Lewis acid catalyst.

While less common, Friedel-Crafts acylation or alkylation could potentially be used to introduce acyl or alkyl groups onto the phenyl ring, although the deactivating nature of the protonated piperidine nitrogen under typical Lewis acidic conditions might hinder these reactions organic-chemistry.orgwikipedia.org.

Formation of Analogues for Structure-Function Elucidation

The derivatization of the this compound scaffold has been instrumental in elucidating structure-activity relationships (SAR), particularly in the field of analgesics. The 4-phenylpiperidine (B165713) core is a well-established pharmacophore for opioid receptor ligands.

By systematically modifying the substituents at the piperidine nitrogen and the C4 position, researchers have been able to probe the requirements for receptor binding and efficacy. For example, replacing the N-benzyl group with other substituents, such as phenethyl or various acyl groups, has been a key strategy in the development of potent fentanyl analogues researchgate.net. The nature and size of the N-substituent are critical for interaction with the opioid receptor.

Similarly, transformations of the 4-hydroxyl group into esters or ethers can impact the compound's potency and pharmacokinetic profile. The synthesis of a series of 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propanoyloxypiperidine derivatives, for instance, was undertaken to explore new potential analgesics, demonstrating how modifications at both the C3 and C4 positions are used to explore new chemical space mdpi.com. These systematic modifications are essential for understanding the molecular interactions between the ligand and its biological target, guiding the design of new therapeutic agents.

Applications in Medicinal Chemistry Research As a Synthetic Building Block/scaffold

Utility as a Synthetic Intermediate for Complex Molecules

The structural framework of 1-benzyl-4-phenylpiperidine-4-methanol, and its immediate precursors like 1-benzylpiperidin-4-one, are pivotal starting points for constructing more complex and pharmacologically significant molecules. A primary application lies in the synthesis of potent opioid analgesics, particularly analogs of fentanyl.

An efficient synthetic pathway to key intermediates for these analgesics often starts from 1-benzylpiperidin-4-one. researchgate.net This starting material undergoes a Strecker-type condensation with aniline (B41778) and hydrogen cyanide to produce an anilino-nitrile, which is then hydrolyzed to an anilino-amide. researchgate.net Further chemical transformations, including hydrolysis, esterification, and N-acylation, lead to compounds like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net This molecule is a direct precursor to highly active narcotic analgesics such as remifentanil. researchgate.net

Similarly, the related compound, 1-benzyl-4-phenylamino-4-(hydroxymethyl)piperidine, is a crucial intermediate in the synthesis of various fentanyl analogs. google.com This intermediate can be synthesized by the reduction of the corresponding carboxylic acid or its ester using reducing agents like lithium aluminum hydride or sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al). google.comchemicalbook.com The resulting alcohol can then be subjected to further reactions, such as alkylation of the hydroxyl group or debenzylation of the piperidine (B6355638) nitrogen, to build the final complex analgesic molecule. google.com The catalytic N-debenzylation is a key final step, often achieved with high efficiency using palladium on carbon (Pd/C) as a catalyst, to yield the core piperidine structure ready for final modification. researchgate.netgoogle.com

Table 1: Key Synthetic Intermediates Derived from the 1-Benzylpiperidine Core

| Starting Material | Key Intermediate | Target Molecule Class |

|---|---|---|

| 1-Benzylpiperidin-4-one | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate researchgate.net | Fentanyl Analogs (e.g., Remifentanil) researchgate.net |

| Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol google.com | Fentanyl Analogs google.com |

Design and Synthesis of Ligands for Specific Molecular Targets

The 4-arylpiperidine motif, of which this compound is a representative, is recognized as a "privileged structure" in medicinal chemistry. This term describes a molecular scaffold that is capable of binding to multiple, unrelated biological targets. The inherent conformational rigidity and the specific spatial arrangement of its functional groups make the piperidine core an excellent foundation for designing ligands with high affinity and selectivity for various receptors and enzymes.

For instance, the 4-arylpiperidine framework is a cornerstone in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in neuroscience research. researchgate.net The design of such ligands involves modifying the substituents on the piperidine nitrogen and the aryl ring to optimize binding interactions within the receptor's active site. researchgate.net While not directly starting from this compound, the synthetic strategies employed highlight the utility of the core structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are commonly used to attach various aryl or heteroaryl groups to the 4-position of the piperidine ring, starting from a protected 4-piperidone (B1582916). researchgate.net This approach allows for the systematic variation of the aryl group to probe the structure-activity relationship (SAR) and fine-tune the ligand's pharmacological profile.

The synthesis of these targeted ligands often involves:

Starting with a functionalized piperidone: 1-Benzyl-4-piperidone is a common starting point. researchgate.netchemicalbook.com

Creating a reactive intermediate: This can involve converting the ketone into an enol phosphate (B84403) or a vinyl silane. researchgate.net

Cross-coupling reactions: Palladium-catalyzed reactions are used to form the crucial C-C bond between the piperidine ring and a desired aryl group. researchgate.net

Further modification: The N-benzyl group can be removed and replaced with other substituents to explore their impact on target binding. researchgate.netunisi.it

This modular approach enables the creation of large libraries of compounds based on the 4-arylpiperidine scaffold for screening against a wide range of biological targets.

Exploration of Novel Chemical Space Based on the Piperidine Core

In modern drug discovery, there is a significant emphasis on moving beyond flat, two-dimensional molecules and exploring the three-dimensional (3D) chemical space to identify novel bioactive compounds. rsc.org The saturated, non-planar structure of the piperidine ring makes it an ideal scaffold for this purpose. rsc.orgwhiterose.ac.uk The this compound core provides a synthetically accessible entry point into novel regions of this 3D chemical space.

The exploration of chemical space using this scaffold involves the systematic synthesis of derivatives with diverse substitution patterns and stereochemistries. whiterose.ac.uk Natural products, which have evolved to interact with biological macromolecules, are a major source of inspiration for exploring biologically relevant chemical space. univr.itnih.gov By using the piperidine core, which is present in many natural products, chemists can generate "natural product-like" libraries that are more likely to exhibit biological activity. nih.govnih.gov

Strategies for exploring chemical space with the piperidine core include:

Regio- and Stereochemical Diversity: Synthesizing all possible regio- and diastereoisomers of a substituted piperidine allows for a thorough exploration of the 3D space defined by the scaffold. rsc.orgwhiterose.ac.uk

Scaffold Decoration: Attaching a wide variety of functional groups and building blocks to the core scaffold at different positions (the nitrogen atom, the phenyl ring, or by modifying the methanol (B129727) group) generates a library of compounds with diverse physicochemical properties. unisi.it

By generating libraries of novel compounds based on the this compound scaffold, researchers can screen for new biological activities, potentially identifying first-in-class ligands for novel therapeutic targets and expanding the map of biologically relevant chemical space. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While classical synthetic routes to 1-Benzyl-4-phenylpiperidine-4-methanol and its analogs are established, future research will likely focus on the development of more sustainable and efficient methodologies. The principles of "green chemistry" are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve safety. Future synthetic strategies could explore:

Catalytic Hydrogenation: Utilizing catalytic hydrogenation processes for the synthesis of the piperidine (B6355638) ring or the introduction of the benzyl (B1604629) group could reduce the reliance on stoichiometric reagents and minimize waste.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity.

Biocatalysis: Employing enzymes as catalysts in the synthesis could offer high stereoselectivity and milder reaction conditions, contributing to a more sustainable process. Research into enzymes capable of acting on piperidine precursors could be a fruitful avenue. mdpi.com

Advanced Computational Studies for Deeper Mechanistic Insights

Computational chemistry offers powerful tools to understand the behavior of molecules at the atomic level. For this compound, advanced computational studies can provide invaluable insights into its structure-activity relationships (SAR) and guide the design of new derivatives with improved properties. rsc.org Key areas for computational investigation include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its analogs when interacting with biological targets such as enzymes or receptors. mdpi.comnih.gov These simulations can reveal key binding interactions and the influence of the molecule on the target's conformation. mdpi.com

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be employed to accurately calculate the electronic properties of the molecule, including its reactivity and spectroscopic characteristics. This information is crucial for understanding its chemical behavior and for interpreting experimental data.

Quantitative Structure-Activity Relationship (QSAR) Studies: By building QSAR models, researchers can establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

| Computational Technique | Potential Application for this compound |

| Molecular Dynamics (MD) Simulations | Elucidating binding modes with various biological targets. |

| Quantum Mechanics (QM) Calculations | Predicting reactivity and spectroscopic properties. |

| QSAR Studies | Predicting the biological activity of novel derivatives. |

Exploration of Untapped Biological Target Classes for Ligand Discovery

The N-benzylpiperidine motif is a common feature in ligands for a variety of biological targets, particularly within the central nervous system. mdpi.comresearchgate.net While much research has focused on established targets like acetylcholinesterase and sigma receptors, there is significant potential for this compound and its derivatives to interact with untapped biological target classes. units.itresearchgate.net Future research should explore:

Ion Channels: The piperidine scaffold is present in many ion channel modulators. Investigating the effects of this compound on various ion channels could reveal novel therapeutic applications.

G-Protein Coupled Receptors (GPCRs): As the largest family of membrane receptors, GPCRs represent a vast and largely untapped area for new drug discovery. Screening this compound against a panel of orphan GPCRs could identify novel signaling pathways and therapeutic targets.

Epigenetic Targets: The field of epigenetics is rapidly expanding, and the development of small molecules that can modulate epigenetic enzymes is of great interest. The structural features of this compound may be amenable to modification for targeting enzymes such as histone deacetylases or methyltransferases.

Application in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. acs.org The this compound scaffold can be utilized in FBDD in several ways:

Fragment Library Inclusion: The core piperidine-methanol structure can be considered a valuable fragment for inclusion in screening libraries. Its three-dimensional shape and chemical functionality make it an attractive starting point for building more complex molecules. researchgate.net

Fragment Elaboration: If a fragment containing the piperidine-methanol motif is identified as a binder to a biological target, medicinal chemists can then elaborate on this core structure, adding functional groups to improve potency and selectivity. The benzyl and phenyl groups provide convenient points for chemical modification.

Scaffold Hopping: The this compound scaffold can serve as a template for "scaffold hopping," where the core structure is replaced with other chemical motifs that maintain a similar three-dimensional arrangement of functional groups. nih.gov This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

Investigation of Stereochemical Effects on Molecular Recognition

This compound is a chiral molecule, and it is well-established that the stereochemistry of a drug can have a profound impact on its biological activity. mdpi.com Future research should focus on a detailed investigation of the stereochemical effects on molecular recognition:

Enantioselective Synthesis and Separation: The development of efficient methods for the enantioselective synthesis or chiral resolution of the R- and S-enantiomers of this compound is crucial. units.itmdpi.com Techniques such as chiral chromatography can be employed for this purpose. units.itmdpi.com

Differential Biological Activity: Once the individual enantiomers are isolated, their biological activity should be evaluated separately. It is highly likely that one enantiomer will exhibit significantly higher potency or a different pharmacological profile compared to the other. mdpi.com

Chiral Purity Analysis: Establishing robust analytical methods to determine the enantiomeric purity of synthesized compounds is essential for ensuring the reproducibility and accuracy of biological data.

| Research Area | Focus |

| Enantioselective Synthesis | Developing methods to produce single enantiomers. |

| Chiral Resolution | Separating racemic mixtures into individual enantiomers. mdpi.com |

| Biological Evaluation | Assessing the activity of each enantiomer independently. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.